molecular formula C24H24FN5O3 B2429356 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide CAS No. 887207-15-0

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2429356
CAS No.: 887207-15-0
M. Wt: 449.486
InChI Key: ADDYDJRJOABJTP-UHFFFAOYSA-N
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Description

N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C24H24FN5O3 and its molecular weight is 449.486. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity and Selectivity

  • The molecule is part of the arylcycloalkylamine class, sharing pharmacophoric groups with several antipsychotic agents. Its arylalkyl substituents are known to enhance the potency and selectivity for D(2)-like receptors. A study highlighted the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles in synthesizing agents with selective binding affinity at D(2)-like receptors, albeit indicating that the specific effects of arylalkyl moieties are unpredictable (Sikazwe et al., 2009).

DNA Binding and Drug Design

  • Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, shares structural similarities with the compound . This dye and its analogs are utilized extensively in biological research for DNA staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors. This implies that N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzamide could be a potential candidate for drug design and molecular studies involving DNA (Issar & Kakkar, 2013).

Piperazine Derivatives in Therapeutics

  • Piperazine, a core element in the molecular structure , is recognized for its presence in a variety of drugs with therapeutic applications, including antipsychotic, antihistamine, antidepressant, anticancer, and anti-inflammatory agents. The substitution pattern on the piperazine nucleus greatly influences the medicinal potential of the resultant molecules. This points to the versatility of the molecule for potential therapeutic applications across various diseases (Rathi et al., 2016).

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O3/c25-20-5-9-21(10-6-20)28-12-14-29(15-13-28)23(19-2-1-11-26-16-19)17-27-24(31)18-3-7-22(8-4-18)30(32)33/h1-11,16,23H,12-15,17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDYDJRJOABJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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